N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H15F3N2O2S and its molecular weight is 452.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of anticancer activities of certain benzamide derivatives against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds showed moderate to excellent anticancer activity, with some derivatives demonstrating higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Applications
- Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives that showed potent antimicrobial activity, particularly against Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017).
Antifungal Activity
- Saeed et al. (2008) prepared various benzamide derivatives that exhibited low to moderate antifungal activity in vitro. This highlights their potential application in addressing fungal infections (Saeed et al., 2008).
Photophysical Properties
- Zhang et al. (2017) investigated N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives for their photophysical properties, including their fluorescence characteristics. These derivatives demonstrated large Stokes shifts and solid-state fluorescence, indicating their potential use in fluorescence-based applications (Zhang et al., 2017).
Adenosine Receptors Selectivity
- Inamdar et al. (2013) explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues for their potency and selectivity at adenosine receptor subtypes. Their study identified compounds with significant affinity and selectivity for adenosine receptors, suggesting potential pharmaceutical applications (Inamdar et al., 2013).
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N2O2S/c25-24(26,27)18-13-7-12-17(14-18)22(31)29-23-28-19(15-8-3-1-4-9-15)21(32-23)20(30)16-10-5-2-6-11-16/h1-14H,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLNVQLGIYHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.